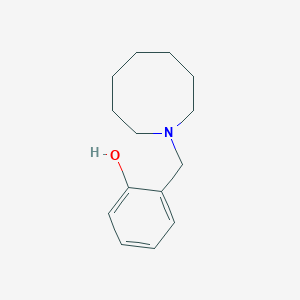
2-(1-azocanylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azocanylmethyl)phenol is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. The compound is also known as Azo-Phenol and is a derivative of phenol. It has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol.
Mécanisme D'action
The mechanism of action of 2-(1-azocanylmethyl)phenol is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(1-azocanylmethyl)phenol has various biochemical and physiological effects. The compound has been found to have antioxidant properties, which can help protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-azocanylmethyl)phenol in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising compound for the development of new cancer therapies. However, one of the limitations of using the compound is its potential toxicity. Further studies are needed to determine the safety of the compound and its potential side effects.
Orientations Futures
There are several future directions for the study of 2-(1-azocanylmethyl)phenol. One direction is the development of new cancer therapies that utilize the compound. Another direction is the investigation of the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to determine the safety of the compound and its potential side effects.
Conclusion
In conclusion, 2-(1-azocanylmethyl)phenol is a promising compound that has potential applications in various fields of scientific research. The compound has been found to have antimicrobial properties and has been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. While the compound has several advantages, further studies are needed to determine its safety and potential side effects.
Méthodes De Synthèse
The synthesis of 2-(1-azocanylmethyl)phenol can be achieved through various methods. One of the most commonly used methods is the reaction of 2-hydroxybenzaldehyde with 2-aminomethylphenol in the presence of a catalyst. The reaction results in the formation of 2-(1-azocanylmethyl)phenol. The compound can also be synthesized through other methods, including the reduction of 2-nitrobenzaldehyde with sodium borohydride.
Applications De Recherche Scientifique
2-(1-azocanylmethyl)phenol has been extensively studied for its potential applications in scientific research. The compound has been found to have antimicrobial properties and has been used in the development of antibacterial agents. It has also been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(azocan-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-14-9-5-4-8-13(14)12-15-10-6-2-1-3-7-11-15/h4-5,8-9,16H,1-3,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFYGYIZJLZDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Azocanylmethyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

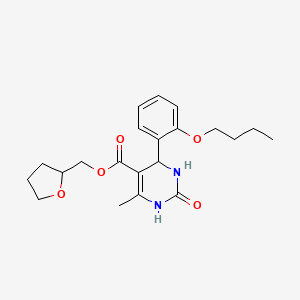
![tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5213238.png)

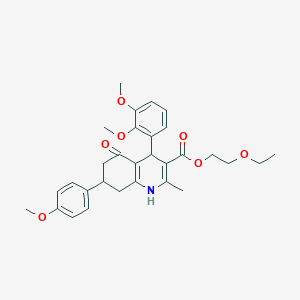
![6-methyl-5-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-(2-pyrimidinyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5213259.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)
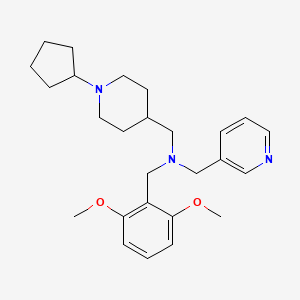
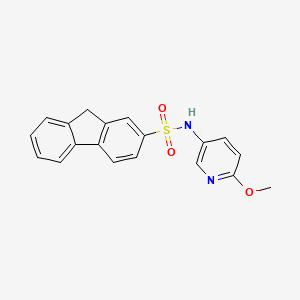
![5,6-dimethyl-3-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5213298.png)
![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)
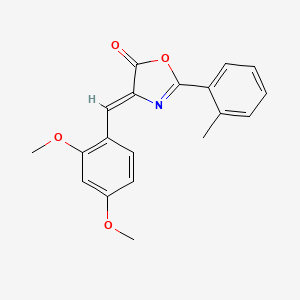
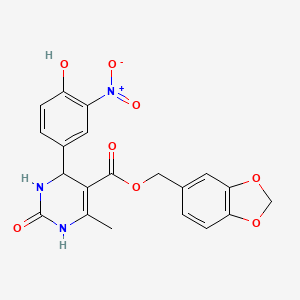
![1-[4-(hexyloxy)benzyl]-4-methylpiperazine](/img/structure/B5213319.png)